molecular formula C15H20F2N2O2 B15321197 Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B15321197
M. Wt: 298.33 g/mol
InChI Key: PBGULVHOIDOEJY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-difluoroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives .

Scientific Research Applications

Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3

InChI Key

PBGULVHOIDOEJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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